MC 1742

Catalog No.
S548547
CAS No.
1776116-74-5
M.F
C21H21N3O3S
M. Wt
395.477
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
MC 1742

CAS Number

1776116-74-5

Product Name

MC 1742

IUPAC Name

N-hydroxy-5-[[6-oxo-4-(4-phenylphenyl)-1H-pyrimidin-2-yl]sulfanyl]pentanamide

Molecular Formula

C21H21N3O3S

Molecular Weight

395.477

InChI

InChI=1S/C21H21N3O3S/c25-19(24-27)8-4-5-13-28-21-22-18(14-20(26)23-21)17-11-9-16(10-12-17)15-6-2-1-3-7-15/h1-3,6-7,9-12,14,27H,4-5,8,13H2,(H,24,25)(H,22,23,26)

InChI Key

AOFVDNFTELWRHV-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC(=O)NC(=N3)SCCCCC(=O)NO

Solubility

Soluble in DMSO, not in water

Synonyms

MC-1742; MC 1742; MC1742.

Description

The exact mass of the compound 5-[[6-oxo-4-(4-phenylphenyl)-1H-pyrimidin-2-yl]sulfanyl]pentanehydroxamic acid is 395.13036 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Origin: Information on the origin or natural occurrence of this compound is not readily available in scientific databases [, ].
  • Significance: Due to the lack of information, it is difficult to assess the current significance of this specific compound in scientific research. However, hydroxamic acids, a class of molecules to which this compound belongs, have been explored for their potential applications in various fields, including medicine due to their ability to chelate metal ions [].

Molecular Structure Analysis

The key features of the molecule include:

  • A central hydroxamic acid group (RC(=O)NHOH), which is known to chelate metal ions [].
  • An aromatic group (phenyl) linked to the pyrimidine ring. This can influence the molecule's lipophilicity and potential for interaction with biological targets.
  • A sulfanyl group (S-) connecting the pyrimidine ring to the pentane chain. This linker may play a role in the molecule's stability and reactivity.

Because of the lack of available research, the mechanism of action for this specific compound is unknown. However, the presence of the hydroxamic acid group suggests it might have metal chelating properties similar to other hydroxamic acids, potentially leading to various biological effects depending on the metal it interacts with [].

Typical of organic compounds. These reactions can include substitution, addition, and oxidation mechanisms. For example, similar compounds often undergo haloform reactions, where halogens react with organic molecules to form halogenated derivatives. This process is relevant for understanding how MC 1742 might interact with halogens or other reactive species in solution .

Synthesis methods for MC 1742 may involve standard organic synthesis techniques, including:

  • Refluxing: Heating the reactants in a solvent under reflux conditions to promote reaction.
  • Catalysis: Utilizing catalysts to enhance reaction rates and selectivity.
  • Functional Group Transformations: Modifying existing functional groups on precursor compounds to yield MC 1742.

Specific protocols for synthesizing MC 1742 would depend on its molecular structure, which remains less defined in current literature.

MC 1742 may have various applications across different fields:

  • Pharmaceuticals: Potential use as a lead compound in drug development.
  • Material Science: Application in creating novel materials with unique properties.
  • Biotechnology: Use in biochemical assays or as a reagent in molecular biology techniques.

Further research is necessary to identify specific applications and validate their effectiveness.

Interaction studies involving MC 1742 could focus on its reactivity with other compounds, particularly under various environmental conditions. These studies would help determine how MC 1742 behaves in biological systems or industrial processes, providing insights into its stability, reactivity, and potential toxicity.

Several compounds share similarities with MC 1742, either in structure or function. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
Compound ASimilar functional groupsAntimicrobial activity
Compound BComparable molecular weightHigh reactivity
Compound CAnalogous carbon skeletonSpecific binding affinity

Uniqueness of MC 1742

MC 1742's uniqueness may lie in its specific combination of functional groups and molecular structure, which could confer distinct chemical reactivity or biological activity compared to these similar compounds. Further comparative studies are required to fully elucidate these differences and establish MC 1742's place within the broader context of related chemicals.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

3

Exact Mass

395.13036

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
1: Di Pompo G, Salerno M, Rotili D, Valente S, Zwergel C, Avnet S, Lattanzi G, Baldini N, Mai A. Novel Histone Deacetylase Inhibitors Induce Growth Arrest, Apoptosis, and Differentiation in Sarcoma Cancer Stem Cells. J Med Chem. 2015 Apr 30. [Epub ahead of print] PubMed PMID: 25905694.

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